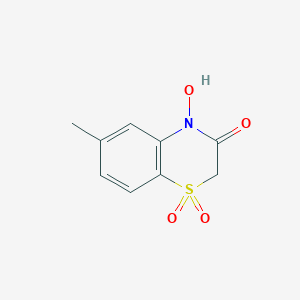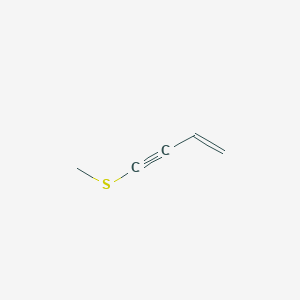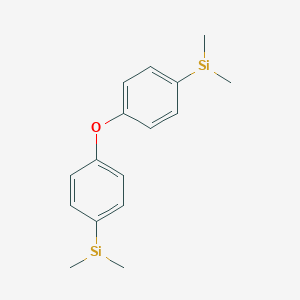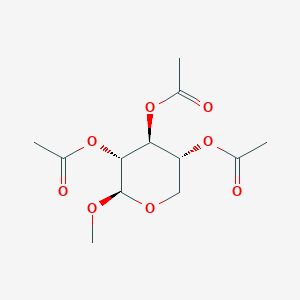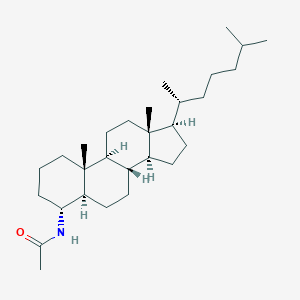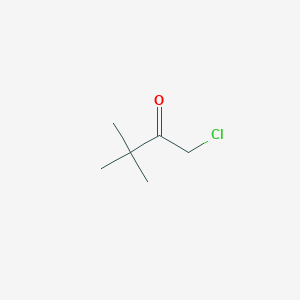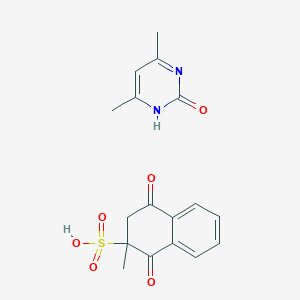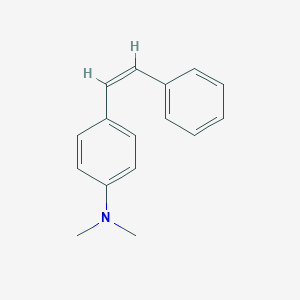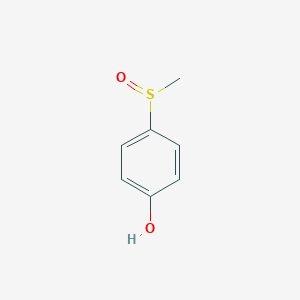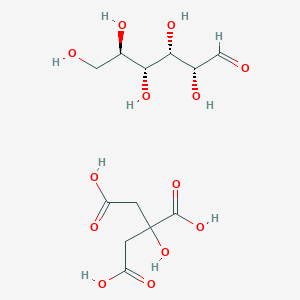
Acid citrate dextrose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acid citrate dextrose (ACD) is a solution used as an anticoagulant in blood transfusions and laboratory experiments. It is a sterile solution that prevents blood from clotting by chelating calcium ions necessary for coagulation. ACD is also used to preserve blood components such as red blood cells, platelets, and plasma for transfusions.
作用機序
The mechanism of action of Acid citrate dextrose is based on its ability to chelate calcium ions necessary for coagulation. Calcium ions play a critical role in the coagulation cascade, and their removal prevents the formation of clots. Acid citrate dextrose works by binding to calcium ions, forming a complex that prevents their interaction with coagulation factors. This results in the inhibition of the coagulation cascade and the prevention of blood clotting.
生化学的および生理学的効果
Acid citrate dextrose has several biochemical and physiological effects on blood components. It prevents the formation of clots, thereby ensuring that blood components remain viable for a longer period. Acid citrate dextrose also maintains the pH of blood components, preventing the breakdown of proteins and other cellular components. Acid citrate dextrose also helps to prevent the growth of bacteria and other microorganisms in blood components, ensuring their sterility.
実験室実験の利点と制限
Acid citrate dextrose has several advantages and limitations for lab experiments. Its main advantage is that it preserves blood components for a longer period, allowing for extended experimental time frames. Acid citrate dextrose also maintains the viability and sterility of blood components, ensuring that the results of experiments are accurate. However, Acid citrate dextrose has some limitations, such as its inability to prevent the breakdown of some cellular components over extended periods. Additionally, Acid citrate dextrose can interfere with some laboratory assays, leading to inaccurate results.
将来の方向性
There are several future directions for the use of Acid citrate dextrose in scientific research. One area of research is the development of new anticoagulants that are more effective than Acid citrate dextrose. Another area of research is the optimization of the Acid citrate dextrose formulation to improve its performance in preserving blood components. Additionally, there is a need to investigate the potential interactions of Acid citrate dextrose with laboratory assays to improve their accuracy.
Conclusion
In conclusion, Acid citrate dextrose is a solution used as an anticoagulant in blood transfusions and laboratory experiments. It is composed of citrate, dextrose, and citric acid and works by chelating calcium ions necessary for coagulation. Acid citrate dextrose has several advantages and limitations for lab experiments and has several future directions for research. Its use in scientific research ensures that blood components are preserved and remain viable for a longer period, allowing for extended experimental time frames.
合成法
Acid citrate dextrose is a solution composed of three main components: citrate, dextrose, and citric acid. The synthesis of Acid citrate dextrose involves the mixing of these three components in a specific ratio. The citrate component is usually sodium citrate, which is dissolved in sterile water. The dextrose component is glucose, which is added to the citrate solution. Citric acid is then added to the solution to adjust the pH. The final solution is sterilized by filtration or autoclaving.
科学的研究の応用
Acid citrate dextrose is widely used in scientific research, particularly in the field of hematology and blood transfusion. It is used as an anticoagulant in blood collection and preservation for laboratory experiments. Acid citrate dextrose is also used in the preparation of blood components such as red blood cells, platelets, and plasma for transfusions. The use of Acid citrate dextrose in scientific research ensures that the blood components are preserved and remain viable for a longer period, allowing for extended experimental time frames.
特性
CAS番号 |
13838-07-8 |
|---|---|
製品名 |
Acid citrate dextrose |
分子式 |
C12H20O13 |
分子量 |
372.28 g/mol |
IUPAC名 |
2-hydroxypropane-1,2,3-tricarboxylic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal |
InChI |
InChI=1S/C6H8O7.C6H12O6/c7-3(8)1-6(13,5(11)12)2-4(9)10;7-1-3(9)5(11)6(12)4(10)2-8/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1,3-6,8-12H,2H2/t;3-,4+,5+,6+/m.0/s1 |
InChIキー |
IJRKANNOPXMZSG-SSPAHAAFSA-N |
異性体SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES |
C(C(C(C(C(C=O)O)O)O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
正規SMILES |
C(C(C(C(C(C=O)O)O)O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
その他のCAS番号 |
13838-07-8 |
同義語 |
ACD solution ACD-A solution acid citrate dextrose |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



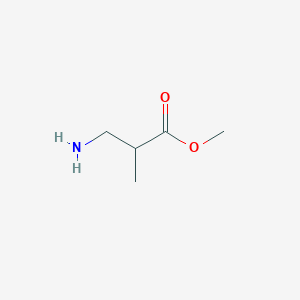
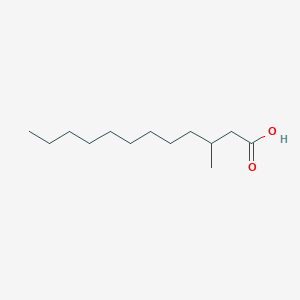
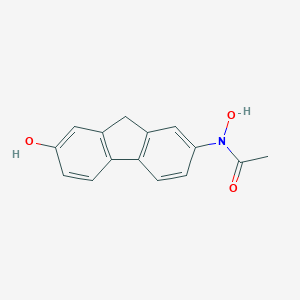
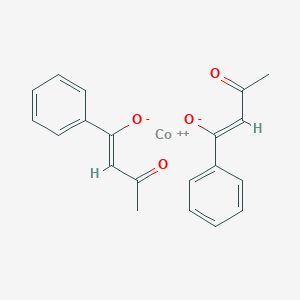
![(E)-2-[2-(3-pyridyl)vinyl]pyridine](/img/structure/B81401.png)
